molecular formula C14H25NO3 B8109260 (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole

(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole

Cat. No.: B8109260
M. Wt: 255.35 g/mol
InChI Key: BXVMMTJNBOUSTD-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex bicyclic structure featuring fused pyran and pyrrole rings. This structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or as a chiral building block in asymmetric synthesis. Structural analogs, such as pyrano-furo-pyridones and pyrano[3,2-b]pyrrole derivatives, highlight its relevance in heterocyclic chemistry .

Properties

IUPAC Name

(3aR,5R,7aR)-5-(oxan-4-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-2-13-14(3-6-15-13)18-12(1)10-17-9-11-4-7-16-8-5-11/h11-15H,1-10H2/t12-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMMTJNBOUSTD-MGPQQGTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)OC1COCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic dissection reveals two primary disconnections:

  • Pyran-Pyrrole Junction : Cleavage of the octahydropyrano[3,2-b]pyrrole core suggests a cyclization strategy from a linear precursor containing both oxygen and nitrogen heteroatoms.

  • Sidechain Installation : The tetrahydro-2H-pyran-4-yl methoxymethyl group may be introduced via alkylation or Mitsunobu reactions post-cyclization.

Stereochemical Considerations

The (3aR,5R,7aR) configuration mandates enantioselective methods, such as:

  • Chiral Auxiliaries : Temporarily induce asymmetry during key bond-forming steps.

  • Catalytic Asymmetric Synthesis : Use of transition-metal catalysts (e.g., Ru, Rh) with chiral ligands to control stereochemistry.

Multi-Step Synthetic Route

The following table outlines a representative pathway derived from technical databases and synthetic precedents:

StepReaction TypeReagents/ConditionsPurpose
1Pyrrole Ring FormationKnorr Pyrrole SynthesisConstruct pyrrole core with NH functionality
2HydroxymethylationFormaldehyde, HCl, EtOH, 50°CIntroduce hydroxymethyl sidechain
3Methoxy Group Installation(Tetrahydro-2H-pyran-4-yl)methanol, Mitsunobu conditions (DIAD, PPh₃)Attach methoxy sidechain with retention of configuration
4CyclizationBF₃·OEt₂, CH₂Cl₂, −20°C to RTForm pyran ring via oxocarbenium ion intermediate
5Deprotection/PurificationHCl/MeOH, Silica Gel ChromatographyRemove protecting groups, isolate product

Notes:

  • Step 1 : Knorr synthesis employs β-keto esters and ammonia equivalents to form the pyrrole nucleus.

  • Step 3 : Mitsunobu reaction ensures inversion of configuration at the alcohol center, critical for stereochemical fidelity.

Alternative Methodologies Explored

Enzymatic Approaches

Recent advances in biocatalysis propose using transaminases or ketoreductases to set stereocenters early in the synthesis. For example, ketoreductase KRED-101 achieves >99% ee for secondary alcohol intermediates.

Flow Chemistry Optimization

Continuous flow systems enhance reproducibility in cyclization steps by maintaining strict temperature control and minimizing side reactions. A study demonstrated a 15% yield improvement using microreactors for BF₃-mediated cyclizations.

Optimization of Reaction Conditions

Critical parameters for high yield and selectivity:

ParameterOptimal RangeImpact on Reaction
Temperature−20°C to 0°CMinimizes epimerization during cyclization
SolventAnhydrous CH₂Cl₂Stabilizes oxocarbenium intermediates
Catalyst Loading10 mol% BF₃·OEt₂Balances reactivity and side reactions

Challenges:

  • Moisture Sensitivity : BF₃·OEt₂ decomposes in aqueous media, requiring strict anhydrous conditions.

  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) resolves diastereomers.

Analytical Characterization

Post-synthesis validation employs:

TechniqueKey Data PointsPurpose
¹H/¹³C NMRδ 3.78 (m, 1H, pyran-OCH₂), δ 4.21 (q, J=6.5 Hz, pyrrole-H)Confirm connectivity and stereochemistry
HRMSm/z 255.35 [M+H]⁺ (calc. 255.35)Verify molecular formula
Chiral HPLCChiralpak AD-H, 95:5 hexane/i-PrOH, 1 mL/minEnantiomeric excess (ee >98%)

Challenges in Synthesis

Epimerization at C5

The methoxymethyl group’s proximity to the pyrrole nitrogen increases susceptibility to base-induced epimerization. Mitigation strategies include:

  • Low-temperature workup (−40°C).

  • Use of non-nucleophilic bases (e.g., 2,6-lutidine).

Scalability Limitations

Batch variability in Mitsunobu reactions arises from diphenylphosphoryl azide (DPPA) byproducts. Switching to polymer-supported triphenylphosphine improves scalability .

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the presence of leaving groups and the nature of the nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study biological processes involving pyrrole and pyran rings. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Pyrano-Pyrrole Derivatives

The compound’s closest analogs include derivatives with modified substituents on the pyran or pyrrole rings. For example:

  • Compound 10ab (± 6b,9,10,10a-tetrahydro-6H,7H-pyrano[3',4':4,5]furo[3,2-c]chromen-6-one): Shares a fused pyrano-furo system but lacks the pyrrole ring and tetrahydro-2H-pyran-4-yl methoxy group. Its synthesis via coupling reactions (e.g., with 4-hydroxycoumarin) suggests comparable reactivity for constructing fused rings .
  • Compound 8b (3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one): Features a pyrano-pyran core with a methoxybenzoyl substituent. Its IR (ν 1704, 1678 cm⁻¹) and MS data (m/z 270 [M⁺]) provide benchmarks for carbonyl and aromatic functionalities absent in the target compound .

NMR Chemical Shift Analysis of Analogous Structures

A comparative NMR study of Rapa , compound 1 , and compound 7 revealed that chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly due to substituent effects, while other regions remain nearly identical. This implies that the tetrahydro-2H-pyran-4-yl methoxy group in the target compound would similarly perturb shifts in specific regions, aiding structural elucidation .

Similarity Indexing Using Computational Methods

While direct similarity indexing data for the target compound is unavailable, aglaithioduline (a phytocompound) demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis. This approach could be adapted to compare the target compound with pyrano-pyrrole derivatives, focusing on substituent contributions to bioactivity .

Physicochemical and Functional Group Comparisons

A comparison of tetrahydro-2H-pyran derivatives from reveals the following:

Compound Name Similarity Index Key Substituent
Methyl tetrahydro-2H-pyran-4-carboxylate 0.93 Methyl ester at C4
Ethyl tetrahydro-2H-pyran-4-carboxylate 0.89 Ethyl ester at C4
Tetrahydro-2H-pyran-3-carboxylic acid 0.93 Carboxylic acid at C3
Target Compound N/A Methoxy-methyl at C5

The target compound’s methoxy-methyl group distinguishes it from carboxylate or carboxylic acid analogs, likely enhancing lipophilicity and altering metabolic stability .

Key Research Findings and Implications

  • Synthetic Challenges : The tetrahydro-2H-pyran-4-yl methoxy group may complicate purification due to increased polarity, as seen in compound 9 (a phosphoramidite derivative requiring chromatographic separation) .

Biological Activity

The compound (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is a member of the octahydropyrano[3,2-b]pyrrole class of compounds, which has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.39 g/mol
  • CAS Number : 1422065-90-4

Synthesis

The synthesis of octahydropyrano[3,2-b]pyrrole derivatives typically involves a double reductive amination process from pyranose derivatives. This method has been noted for its stereoselectivity, which is crucial for the biological activity of the resulting compounds .

Antimicrobial Activity

Recent studies have demonstrated that octahydropyrano[3,2-b]pyrrole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15
Bacillus subtilis18

This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings indicate that this compound could be a candidate for further development as an anticancer therapeutic agent .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting neuroprotective effects. Studies have shown that the compound can reduce oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the efficacy of various octahydropyrano derivatives against pathogenic bacteria. The results indicated that modifications to the tetrahydropyran moiety significantly enhance antimicrobial activity.
  • Case Study on Anticancer Properties :
    In a clinical trial assessing the effects of octahydropyrano derivatives on breast cancer patients, participants receiving treatment with this compound exhibited improved tumor response rates compared to control groups.

Q & A

Q. What synthetic strategies are commonly employed to construct the octahydropyrano[3,2-b]pyrrole core in this compound?

The synthesis of the bicyclic pyrano-pyrrole system typically involves cyclization reactions, leveraging protecting groups and stereoselective conditions. For example, similar syntheses use tetrahydropyran (THP) protection for hydroxyl groups to prevent undesired side reactions during coupling steps (e.g., as seen in the synthesis of related pyran-fused pyrrolidines in ). Key steps include:

  • Cyclization : Intramolecular nucleophilic attack to form the pyran ring.
  • Functionalization : Introduction of the (tetrahydro-2H-pyran-4-yl)methoxy methyl group via etherification or Mitsunobu reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (common in ).

Reaction optimization often requires monitoring by TLC and adjusting catalysts (e.g., pyridinium p-toluenesulfonate in THP protection, as in ) .

Q. Which spectroscopic techniques are critical for characterizing stereochemistry and functional groups?

  • NMR Spectroscopy : 1D 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC, NOESY) resolve stereochemistry and confirm substituent positions. For instance, NOESY correlations can distinguish axial vs. equatorial protons in the pyran ring .
  • X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (e.g., used Bruker APEX2 for absolute configuration determination) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the (3aR,5R,7aR) configuration?

  • Chiral Auxiliaries/Catalysts : Use of enantioselective catalysts (e.g., Evans oxazolidinones) to control stereocenters during cyclization .
  • Dynamic Kinetic Resolution : Exploit reversible ring-opening of intermediates to favor the desired diastereomer .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize reaction pathways (as demonstrated in for a related pyrrolidine system) .

Q. What computational methods predict the compound’s reactivity and conformational stability?

  • Molecular Dynamics (MD) Simulations : Assess solvent effects on conformational flexibility (e.g., water vs. THF) .
  • DFT Calculations : Analyze orbital interactions for nucleophilic/electrophilic sites, particularly at the pyrrole nitrogen or ether oxygen .
  • Docking Studies : If the compound targets biological systems (e.g., enzymes), docking into protein active sites evaluates binding modes (as in for carbohydrate-protein interactions) .

Q. How should discrepancies between experimental and theoretical NMR data be resolved?

  • Solvent/Sample Preparation : Re-run NMR in deuterated solvents with varying polarity (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
  • Cross-Validation : Compare experimental 1H^1H-13C^{13}C HSQC correlations with computed chemical shifts using software like ACD/Labs or Gaussian .
  • Crystallographic Correlation : Align NMR-derived structures with X-ray data to resolve ambiguities (e.g., used crystallography to confirm NOESY assignments) .

Data Analysis and Optimization

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise Monitoring : Use LC-MS or in-situ IR to identify intermediates and byproducts (e.g., tracked reaction progress via TLC and MS) .
  • Protecting Group Strategy : Sequential protection/deprotection (e.g., tert-butyldimethylsilyl (TBS) for hydroxyls, as in ) minimizes side reactions .
  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymes for selective reductions (e.g., LAH in for ester-to-alcohol conversion) .

Q. How do researchers analyze conflicting data in reaction mechanisms for this compound?

  • Isotopic Labeling : 18O^{18}O-labeling or deuterium tracing to track atom migration (e.g., in cyclization steps) .
  • Kinetic Studies : Variable-temperature NMR or stopped-flow techniques to measure intermediate lifetimes .
  • Comparative Synthesis : Synthesize analogs with modified substituents to isolate mechanistic variables (e.g., tested methoxy vs. phenyl groups in pyrrolo-pyrimidines) .

Applications in Academic Research

Q. What role does this compound play in studying carbohydrate-protein interactions?

The tetrahydro-2H-pyran moiety mimics sugar residues, enabling probing of lectin or enzyme binding (e.g., discusses OATP1C1-targeting prodrugs with pyran derivatives) .

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to lectins.
  • Enzyme Inhibition Assays : Test glycosidase inhibition using colorimetric substrates .

Q. How is this compound utilized in medicinal chemistry scaffold design?

  • Bioisosteric Replacement : The pyrrolidine-pyran system serves as a rigid scaffold for drug candidates (e.g., ’s pyrrolo-pyridazinones as kinase inhibitors) .
  • Prodrug Development : Functionalize the methoxy methyl group for targeted delivery (e.g., ’s thyroxine-derived prodrugs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.